molecular formula C18H18N4O2S B263178 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone

Cat. No. B263178
M. Wt: 354.4 g/mol
InChI Key: DNGKJFNBKPBGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone, also known as ETPE, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to activate the p53 pathway, which plays a role in tumor suppression.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing inflammation, inducing apoptosis (programmed cell death) in cancer cells, and inhibiting the growth of bacterial and fungal pathogens. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone is its potential to be used as a therapeutic agent for various diseases. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

For research on 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, more research is needed to determine the potential side effects and toxicity of this compound at different doses.

Synthesis Methods

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone can be synthesized through a multi-step process involving the reaction of 2-acetylpyridine with ethyl 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, followed by the addition of acetic anhydride and sodium acetate. The final product is purified through column chromatography, yielding a white crystalline solid.

Scientific Research Applications

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyridin-2-yl)ethanone has been studied for its potential pharmacological properties, including its anti-inflammatory, anti-tumor, and anti-microbial effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyridin-2-ylethanone

InChI

InChI=1S/C18H18N4O2S/c1-3-22-17(13-7-9-14(24-2)10-8-13)20-21-18(22)25-12-16(23)15-6-4-5-11-19-15/h4-11H,3,12H2,1-2H3

InChI Key

DNGKJFNBKPBGTC-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=CC=N2)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=CC=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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